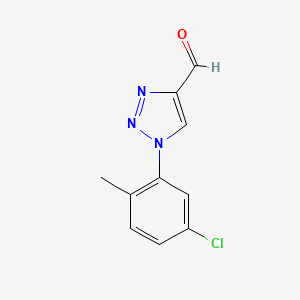
1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Vue d'ensemble
Description
1-(5-Chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde (CMCTA) is a chemical compound that has been studied for its potential applications in a variety of scientific research fields. It is a heterocyclic aldehyde that has been investigated for its use in the synthesis of various organic compounds, as well as its potential biological applications.
Applications De Recherche Scientifique
Antimicrobial and Antioxidant Properties
- Antimicrobial Activity : A study by Bhat et al. (2016) discussed the synthesis of a series of triazolyl pyrazole derivatives with potential antimicrobial properties. The compounds showed a broad spectrum of antimicrobial activities and moderate to good antioxidant activities, suggesting their potential as therapeutic agents (Bhat et al., 2016).
- Tuberculosis Inhibitory Activity : Costa et al. (2006) described the synthesis and anti-Mycobacterium tuberculosis profile of N-substituted-phenyl-1,2,3-triazole-4-carbaldehydes. Some compounds exhibited significant inhibition of the bacterium, highlighting their potential in tuberculosis treatment (Costa et al., 2006).
Synthetic Methodologies and Chemical Transformations
- Synthetic Approaches : L'abbé et al. (1990) reported on the molecular rearrangements of 4‐iminomethyl‐1,2,3‐triazoles, demonstrating the versatility of triazole derivatives in synthetic organic chemistry (L'abbé et al., 1990).
- Ultrasound-Assisted Synthesis : Liu and Wang (2010) described an efficient ultrasound-assisted synthesis of novel dihydropyrimidin-(thio)ones derivatives, showcasing an innovative method to functionalize 1,2,3-triazole compounds, enhancing reaction rates and yields (Liu & Wang, 2010).
Biological Activities and Applications
- α-Glycosidase Inhibition : Gonzaga et al. (2016) reported on the crystal structures and α-glycosidase inhibition activity of triazole derivatives. Their work emphasizes the significant biological activities of these compounds and their potential use in developing new therapeutic agents (Gonzaga et al., 2016).
Advanced Materials and Probe Design
- Fluorescence Probes : Chu et al. (2019) developed a new fluorescence probe for homocysteine detection, illustrating the application of triazole derivatives in the design of selective and sensitive materials for biological and chemical sensing (Chu et al., 2019).
Propriétés
IUPAC Name |
1-(5-chloro-2-methylphenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c1-7-2-3-8(11)4-10(7)14-5-9(6-15)12-13-14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUFXACSWJWZBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Bromophenyl)methyl]azetidin-3-ol](/img/structure/B1489778.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1489781.png)

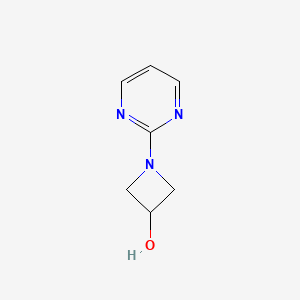


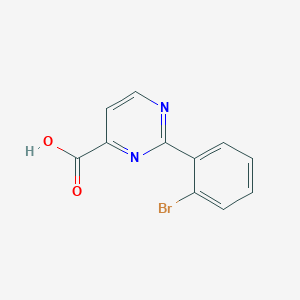
![1-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1489788.png)

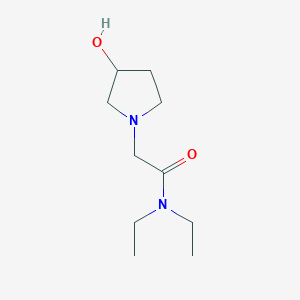
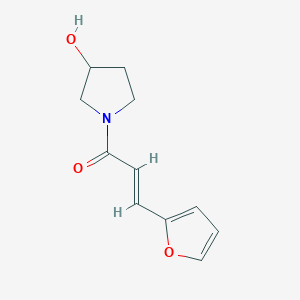
![N-[(furan-2-yl)methyl]-2-(3-hydroxypyrrolidin-1-yl)acetamide](/img/structure/B1489793.png)

